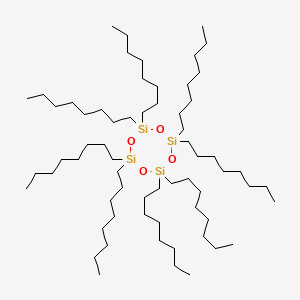
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a silicon-based compound known for its unique structural properties. It is a member of the siloxane family, characterized by a cyclic arrangement of silicon and oxygen atoms. This compound is notable for its high thermal stability and low surface tension, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the hydrolysis and condensation of dimethyldichlorosilane. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting mixture is then separated, and the oil phase is hydrolyzed using sodium hydroxide solution. The hydrolyzed product is subjected to cracking at 120-140°C under vacuum conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced distillation techniques to separate and purify the final product .
化学反応の分析
Types of Reactions
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions often occur with halogenating agents, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated siloxanes.
科学的研究の応用
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized in the production of high-performance lubricants and sealants.
作用機序
The mechanism of action of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide high thermal stability and resistance to chemical degradation. This stability allows the compound to form durable coatings and films, which are essential in industrial applications. Additionally, its low surface tension facilitates its use as a lubricant and sealant .
類似化合物との比較
Similar Compounds
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Hexamethylcyclotrisiloxane
- Decamethylcyclopentasiloxane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exhibits superior thermal stability and lower surface tension. These properties make it particularly valuable in applications requiring high-performance materials, such as advanced coatings and lubricants .
特性
CAS番号 |
137410-93-6 |
|---|---|
分子式 |
C64H136O4Si4 |
分子量 |
1082.1 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8-octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C64H136O4Si4/c1-9-17-25-33-41-49-57-69(58-50-42-34-26-18-10-2)65-70(59-51-43-35-27-19-11-3,60-52-44-36-28-20-12-4)67-72(63-55-47-39-31-23-15-7,64-56-48-40-32-24-16-8)68-71(66-69,61-53-45-37-29-21-13-5)62-54-46-38-30-22-14-6/h9-64H2,1-8H3 |
InChIキー |
YQZSZXWURRBMDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
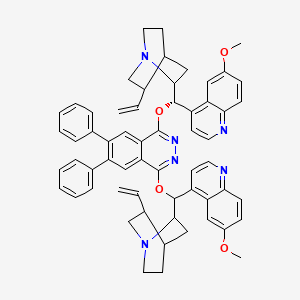

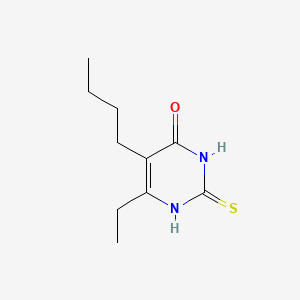

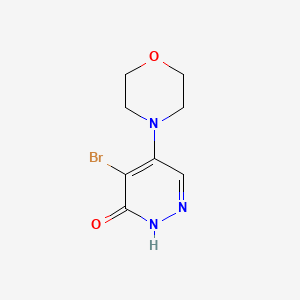
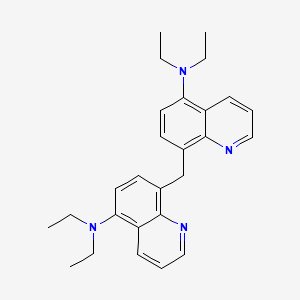
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
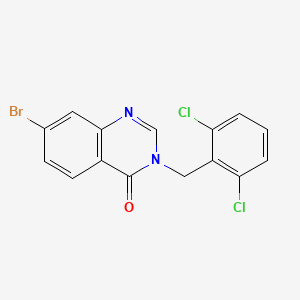

![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
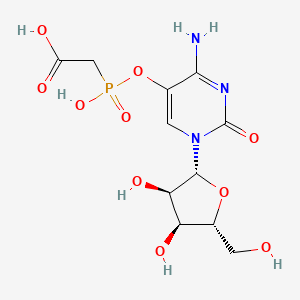
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
